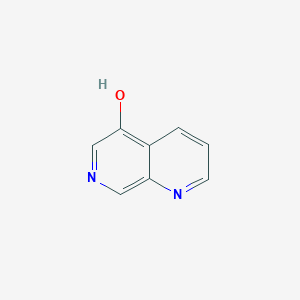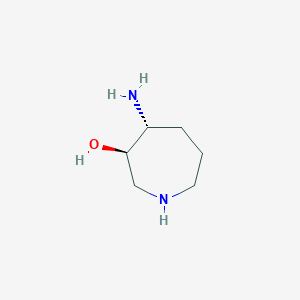
1-(2-(2-Methoxyethoxy)ethyl)aziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(2-Methoxyethoxy)ethyl)aziridine is an organic compound that belongs to the class of aziridines. Aziridines are three-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a 2-(2-methoxyethoxy)ethyl group attached to the aziridine ring. Aziridines are known for their high reactivity due to the ring strain in the three-membered ring, making them valuable intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
1-(2-(2-Methoxyethoxy)ethyl)aziridine can be synthesized through several methods. One common approach involves the cyclization of haloamines or amino alcohols. For instance, the reaction of 2-(2-methoxyethoxy)ethylamine with a halogenating agent, followed by intramolecular nucleophilic substitution, can yield the desired aziridine. Another method involves the use of nitrene addition to alkenes, where a nitrene intermediate reacts with an alkene to form the aziridine ring.
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the dehydration of amino alcohols. The Nippon Shokubai process, for example, uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives, leading to the formation of aziridines .
化学反応の分析
Types of Reactions
1-(2-(2-Methoxyethoxy)ethyl)aziridine undergoes various chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The strained aziridine ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: Aziridines can be oxidized to form aziridine N-oxides or reduced to form amines.
Substitution Reactions: The aziridine ring can undergo substitution reactions where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Nucleophilic Ring-Opening: Reagents such as sodium azide, triphenylphosphine, and various amines are commonly used. Conditions often involve mild temperatures and solvents like ethanol or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.
Major Products Formed
Nucleophilic Ring-Opening: Produces a variety of amines, alcohols, or thiols depending on the nucleophile used.
Oxidation: Forms aziridine N-oxides.
Reduction: Yields primary or secondary amines.
科学的研究の応用
1-(2-(2-Methoxyethoxy)ethyl)aziridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anticancer and antimicrobial agents.
Industry: Utilized in the production of polymers and as a cross-linking agent in coatings and adhesives.
作用機序
The mechanism of action of 1-(2-(2-methoxyethoxy)ethyl)aziridine primarily involves its high reactivity due to ring strain. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and subsequent reactions. This reactivity makes it a valuable intermediate in various synthetic pathways. The compound can also form covalent bonds with biological molecules, potentially disrupting their function and leading to biological activity .
類似化合物との比較
Similar Compounds
Aziridine: The parent compound with a simple three-membered ring containing one nitrogen atom.
Azetidine: A four-membered ring analog of aziridine, with similar reactivity but less ring strain.
Ethyleneimine: Another name for aziridine, emphasizing its structure as a three-membered ring with one nitrogen atom.
Uniqueness
1-(2-(2-Methoxyethoxy)ethyl)aziridine is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts specific chemical properties and reactivity. This functional group can influence the solubility, stability, and reactivity of the compound, making it distinct from other aziridines .
特性
CAS番号 |
441353-91-9 |
|---|---|
分子式 |
C7H15NO2 |
分子量 |
145.20 g/mol |
IUPAC名 |
1-[2-(2-methoxyethoxy)ethyl]aziridine |
InChI |
InChI=1S/C7H15NO2/c1-9-6-7-10-5-4-8-2-3-8/h2-7H2,1H3 |
InChIキー |
MRKVXSYRXHPNAY-UHFFFAOYSA-N |
正規SMILES |
COCCOCCN1CC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)









![6-Azaspiro[3.4]octan-2-amine](/img/structure/B11923588.png)


